molecular formula C36H57N11O10 B14253698 H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH CAS No. 171856-17-0

H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH

Cat. No.: B14253698
CAS No.: 171856-17-0
M. Wt: 803.9 g/mol
InChI Key: JCJRSFCYJAMVOH-QFRXHQPMSA-N
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Description

The compound H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH is a peptide composed of seven amino acids: serine, phenylalanine, alanine, leucine, arginine, asparagine, and proline. Peptides like this one are essential in various biological processes and have significant roles in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH: can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and infectious diseases.

    Industry: Utilized in the development of peptide-based materials and biocompatible polymers.

Mechanism of Action

The mechanism by which H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can activate or inhibit signaling pathways, leading to various physiological responses. For example, it may act as an agonist or antagonist in receptor-mediated pathways, influencing cellular functions like proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

H-Ser-Phe-Ala-Leu-Arg-Asn-Pro-OH: can be compared with other peptides like Ser-Phe-Leu-Leu-Arg-Asn-amide trifluoroacetate salt and Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe . These peptides share similar amino acid sequences but differ in their specific residues and modifications, which can affect their biological activity and applications. The uniqueness of This compound lies in its specific sequence and the resulting structural and functional properties.

Properties

CAS No.

171856-17-0

Molecular Formula

C36H57N11O10

Molecular Weight

803.9 g/mol

IUPAC Name

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C36H57N11O10/c1-19(2)15-24(44-29(50)20(3)42-32(53)25(45-30(51)22(37)18-48)16-21-9-5-4-6-10-21)33(54)43-23(11-7-13-41-36(39)40)31(52)46-26(17-28(38)49)34(55)47-14-8-12-27(47)35(56)57/h4-6,9-10,19-20,22-27,48H,7-8,11-18,37H2,1-3H3,(H2,38,49)(H,42,53)(H,43,54)(H,44,50)(H,45,51)(H,46,52)(H,56,57)(H4,39,40,41)/t20-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

JCJRSFCYJAMVOH-QFRXHQPMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N

Origin of Product

United States

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